3-Fluoro-4-methylbenzenesulfonyl chloride

Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2) is the essential building block for fluorinated benzenesulfonamide synthesis. The 3-fluoro/4-methyl substitution pattern is not interchangeable: -I/+M fluoro enhances electrophilicity and provides a clean 19F NMR handle; +I methyl anchors lipophilicity (XLogP3=2.4) for oral bioavailability. Critical for metabolic stability and target residence time in covalent inhibitors, PROTACs, and GCN2 modulators. Generic tosyl chloride will alter SAR outcomes. Procure 97% purity material for reproducible medchem and agrochemical development.

Molecular Formula C7H6ClFO2S
Molecular Weight 208.64 g/mol
CAS No. 90260-13-2
Cat. No. B1303444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methylbenzenesulfonyl chloride
CAS90260-13-2
Molecular FormulaC7H6ClFO2S
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)Cl)F
InChIInChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3
InChIKeyYDUHIMCRFRIVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2) – Procurement & Selection Guide


3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2) is a substituted aromatic sulfonyl chloride, molecular formula C₇H₆ClFO₂S and molecular weight 208.64 g/mol [1]. This compound features a fluorine atom at the meta position (C3) and a methyl group at the para position (C4) relative to the sulfonyl chloride functional group [1]. This precise substitution pattern confers distinct electronic and steric properties that meaningfully differentiate it from other benzenesulfonyl chloride derivatives in terms of reactivity, selectivity, and product outcomes .

Why Generic Substitution Fails for 3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2)


Aromatic sulfonyl chlorides are not freely interchangeable. The electronic influence exerted by the 3-fluoro substituent (-I inductive, +M mesomeric) combined with the 4-methyl group (+I, hyperconjugative) modulates the electrophilicity of the sulfonyl chloride center in ways that differ fundamentally from the industry standard 4-methylbenzenesulfonyl chloride (tosyl chloride) or unsubstituted benzenesulfonyl chloride . The fluorine atom enhances electrophilic character while also providing a spectroscopic handle (¹⁹F NMR) and altering physicochemical parameters including lipophilicity (XLogP3 = 2.4) and hydrogen bond acceptor count [1]. Generic substitution with a non-fluorinated or differently substituted analog will yield sulfonamide or sulfonate products with altered bioavailability, metabolic stability, crystallization behavior, or downstream synthetic compatibility — any of which can invalidate a developed process or SAR campaign [2].

Quantitative Differentiation Evidence for 3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2)


Electronic Differentiation: Meta-Fluoro vs. Para-Methyl Substitution Pattern

The electronic landscape of 3-fluoro-4-methylbenzenesulfonyl chloride is defined by the juxtaposition of a strong electron-withdrawing fluorine (-I) at the meta position with an electron-donating methyl group (+I) at the para position. In contrast, the standard comparator 4-methylbenzenesulfonyl chloride (tosyl chloride) possesses only an electron-donating para-methyl substituent. Although experimental Hammett σ values for this precise substitution pattern are not directly available in the primary literature, the established σₘ value for fluorine is +0.34 and σₚ for methyl is -0.17 [1][2]. The net electronic effect at the reaction center is therefore a balance between fluorine withdrawal through the aromatic π-system and methyl donation, yielding sulfonamide formation kinetics that are distinct from those of tosyl chloride, which exhibits only electron donation .

Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

Lipophilicity and ADME Property Differentiation

The introduction of a fluorine atom at the 3-position modifies the lipophilicity of the benzenesulfonyl core. The computed XLogP3 value for 3-fluoro-4-methylbenzenesulfonyl chloride is 2.4, while the comparator 4-methylbenzenesulfonyl chloride (tosyl chloride) has a calculated XLogP3 of 1.96 [1][2]. This ~0.44 log unit increase in lipophilicity alters the physicochemical properties of derived sulfonamides, potentially affecting membrane permeability, plasma protein binding, and metabolic stability in drug candidates [3].

Medicinal Chemistry Drug Discovery ADME

Hydrogen Bond Acceptor Capacity Differentiation

The 3-fluoro substituent introduces an additional hydrogen bond acceptor site into the sulfonyl chloride framework. The target compound possesses 3 hydrogen bond acceptor sites (two sulfonyl oxygens plus the fluorine atom), whereas the comparator 4-methylbenzenesulfonyl chloride possesses only 2 hydrogen bond acceptor sites (sulfonyl oxygens only) [1][2]. This quantitative difference in H-bond acceptor count alters intermolecular interaction potential in both crystalline solids and biological targets, affecting melting point, solubility, and target engagement profiles of derived sulfonamides [3].

Molecular Recognition Crystal Engineering Medicinal Chemistry

Regioisomeric Differentiation: 3-Fluoro-4-methyl vs. 4-Fluoro-3-methyl Substitution

The precise 3-fluoro-4-methyl substitution pattern is non-interchangeable with its regioisomer 4-fluoro-3-methylbenzenesulfonyl chloride. The two isomers differ in calculated topological polar surface area (TPSA = 42.5 Ų for both) but diverge in heavy atom count (12 for target vs. 12 for comparator) and rotatable bond count (1 for both) [1][2]. The positional swap of fluorine and methyl groups on the aromatic ring alters the vector of electron density distribution and steric presentation to nucleophiles, yielding sulfonamide products with distinct three-dimensional molecular shapes and, consequently, different biological target complementarity [3].

Isomer Purity Structure-Activity Relationship Process Chemistry

High-Value Application Scenarios for 3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2)


Synthesis of Fluorine-Containing Sulfonamide Drug Candidates

This compound serves as the sulfonyl chloride building block of choice when a fluorinated benzenesulfonamide moiety is required in a drug candidate. The 3-fluoro substitution introduces the well-documented medicinal chemistry benefits of aryl fluorination — enhanced metabolic stability, modulated pKa of adjacent functional groups, and conformational bias — while the 4-methyl group provides a lipophilic anchor that can be tuned or replaced in downstream synthesis . The XLogP3 of 2.4 positions derived sulfonamides in a favorable lipophilicity range for oral bioavailability .

Covalent Probe and PROTAC Linker Synthesis

Sulfonyl chlorides are established electrophiles for covalent modification of protein nucleophiles (e.g., catalytic serine, cysteine, or lysine residues). The 3-fluoro-4-methyl substitution pattern provides a defined electronic and steric profile that can be exploited to tune warhead reactivity and target residence time in covalent inhibitor or PROTAC (Proteolysis Targeting Chimera) development . The compound's utility as a GCN2 modulator intermediate has been noted in patent literature, indicating applications in targeted protein degradation and kinase signaling pathway modulation .

Agrochemical Intermediate with Optimized Environmental Fate

In agrochemical development, fluorine substitution is a common strategy to enhance the metabolic stability and environmental persistence of active ingredients while reducing off-target toxicity. 3-Fluoro-4-methylbenzenesulfonyl chloride provides access to sulfonamide and sulfonate ester herbicides or fungicides with tailored physicochemical properties (LogP = 2.4) that influence foliar uptake, soil mobility, and plant translocation . The compound is recognized as an intermediate in the synthesis of agrochemicals, where it serves as a building block for developing herbicides and pesticides with optimized performance characteristics .

Specialty Materials and Polymer Modification

The reactive sulfonyl chloride group enables covalent attachment of the 3-fluoro-4-methylphenylsulfonyl moiety to hydroxyl- or amine-containing polymers, surfaces, or dendrimers. The resulting sulfonate or sulfonamide linkages introduce the fluorine atom as a surface energy modifier and spectroscopic label. The increased hydrogen bond acceptor count (3 sites) relative to non-fluorinated analogs influences the hydrophilicity and water contact angle of modified materials, making this compound valuable in the design of specialty coatings, separation media, and functionalized nanoparticles .

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